4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the reaction of 3,4-dichlorophenol with appropriate reagents to form the intermediate 3,4-dichlorophenoxy compound. This intermediate is then reacted with a pyridine derivative under specific conditions to form the final oxadiazole product. Common reagents used in these reactions include triethylamine as a catalyst and ethanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,4-Dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- 2-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole
- 3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine
Uniqueness
4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its specific oxadiazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H9Cl2N3O2 |
---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
5-[(3,4-dichlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-11-2-1-10(7-12(11)16)20-8-13-18-14(19-21-13)9-3-5-17-6-4-9/h1-7H,8H2 |
InChI Key |
TYUJYJIWFIKQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=NC(=NO2)C3=CC=NC=C3)Cl)Cl |
Origin of Product |
United States |
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